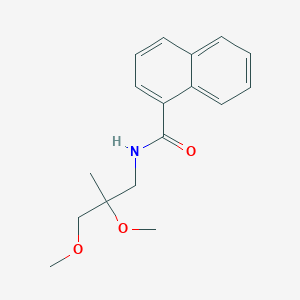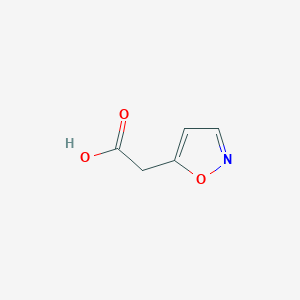![molecular formula C16H21N3O2 B2934326 (E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide CAS No. 2411334-60-4](/img/structure/B2934326.png)
(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide, also known as A-967079, is a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. Therefore, TRPV1 antagonists have potential applications in pain management and treatment of inflammatory diseases.
作用机制
(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide selectively blocks the TRPV1 channel, which is involved in pain sensation, inflammation, and thermoregulation. TRPV1 is activated by various stimuli, including heat, capsaicin, and acid. When TRPV1 is activated, it allows cations to flow into the cell, which can depolarize the cell and lead to pain sensation or inflammation. This compound blocks TRPV1 by binding to a specific site on the channel, preventing the cations from flowing into the cell.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain behavior and inflammation in preclinical models of pain and inflammation. This compound does not affect normal thermoregulation, indicating that it may have fewer side effects than other TRPV1 antagonists. This compound has also been shown to reduce hyperalgesia and allodynia in preclinical models of neuropathic pain.
实验室实验的优点和局限性
(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide has several advantages for lab experiments. It is a selective TRPV1 antagonist, which allows researchers to specifically target the TRPV1 channel. This compound has also been shown to have fewer side effects than other TRPV1 antagonists, which may make it a better candidate for clinical development. However, this compound has limitations as well. It is not a completely selective TRPV1 antagonist, as it can also block other channels at high concentrations. This compound also has limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on (E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide. One area of research is to further investigate the mechanism of action of this compound. Specifically, researchers could investigate the binding site of this compound on the TRPV1 channel and how it prevents cation flow into the cell. Another area of research is to investigate the potential applications of this compound in other diseases, such as cancer or diabetes. Finally, researchers could investigate the potential of this compound in combination with other drugs for pain management and treatment of inflammatory diseases.
合成方法
The synthesis of (E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide involves several steps. First, 3-cyanophenylacetic acid is reacted with thionyl chloride to form the corresponding acid chloride. Then, the acid chloride is reacted with 2-(2-hydroxyethyl)pyridine to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(dimethylamino)-2-buten-1-ol to form this compound.
科学研究应用
(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide has been extensively studied in preclinical models of pain and inflammation. In a rat model of osteoarthritis, this compound was shown to reduce pain behavior and joint inflammation. In a mouse model of inflammatory pain, this compound was shown to reduce pain behavior and inflammation. This compound has also been shown to reduce pain behavior in a rat model of neuropathic pain. These studies suggest that this compound has potential applications in pain management and treatment of inflammatory diseases.
属性
IUPAC Name |
(E)-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-18(2)9-5-8-16(21)19(3)12-15(20)14-7-4-6-13(10-14)11-17/h4-8,10,15,20H,9,12H2,1-3H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDFFHGQQKOUOB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(C)CC(C1=CC=CC(=C1)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(C)CC(C1=CC=CC(=C1)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)
![2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B2934244.png)
![4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2934245.png)
![Ethyl 4-((4-((4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2934246.png)
![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2934247.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2934249.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)
![2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B2934253.png)
![N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2934257.png)


![Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2934263.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2934266.png)